molecular formula C14H12ClNO4S B5523693 N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5523693
M. Wt: 325.8 g/mol
InChI Key: SCJOUGZFPLQGSV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C14H12ClNO4S and its molecular weight is 325.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.0175567 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Structural Analysis

Studies have explored the molecular interactions, crystal structures, and solubility aspects of sulfonamide compounds. For instance, the research conducted by Perlovich et al. (2008) and Siddiqui et al. (2008) delves into the crystal structures, solubility, and thermodynamic properties of various sulfonamides. These works highlight the significance of understanding the molecular and crystalline structures for the development of pharmaceuticals and other chemical compounds (Perlovich et al., 2008) (Siddiqui et al., 2008).

Antiviral and Anticancer Activities

The antiviral and anticancer potentials of sulfonamide derivatives have been a focus of several studies. Chen et al. (2010) synthesized new sulfonamide derivatives showing anti-tobacco mosaic virus activity, indicating their potential in antiviral applications (Chen et al., 2010). Additionally, Cumaoğlu et al. (2015) explored the pro-apoptotic effects of new sulfonamide derivatives on cancer cells, demonstrating their therapeutic potential in cancer treatment (Cumaoğlu et al., 2015).

Synthesis and Chemical Reactivity

The synthesis and reactivity of sulfonamide derivatives have been extensively studied, contributing to advancements in chemical synthesis techniques. For example, Bhuyan and Nicholas (2007) and Khazaei et al. (2016) have developed new methods for the synthesis of sulfonamide derivatives, demonstrating efficient catalysis and novel applications in organic synthesis (Bhuyan & Nicholas, 2007) (Khazaei et al., 2016).

Antibacterial Properties

Sulfonamide compounds have also been evaluated for their antibacterial properties. Research by Abbasi et al. (2017) and Aziz‐ur‐Rehman et al. (2013) has focused on synthesizing new sulfonamides with potential antibacterial activity, highlighting their importance in developing new therapeutic agents for bacterial infections (Abbasi et al., 2017) (Aziz‐ur‐Rehman et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is used. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. If it shows promising biological activity, it could be studied further for potential therapeutic applications .

Properties

IUPAC Name

N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-3-1-2-4-12(11)16-21(17,18)10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJOUGZFPLQGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.